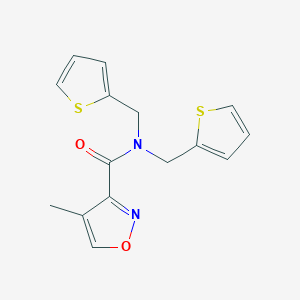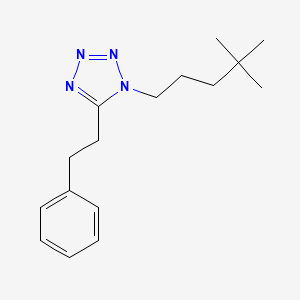![molecular formula C17H15N B7431644 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine](/img/structure/B7431644.png)
2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine, also known as THN-EE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and materials science. In medicinal chemistry, 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine has been investigated as a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In neuropharmacology, 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine has been shown to modulate the activity of certain neurotransmitters, leading to potential applications in the treatment of psychiatric disorders such as depression and anxiety. In materials science, 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine has been studied for its potential use in organic electronics and optoelectronics.
Mecanismo De Acción
The mechanism of action of 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine is not fully understood, but it is believed to act as a modulator of certain neurotransmitters, including dopamine and serotonin. 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter activity, neuroprotective effects, and antioxidant properties. 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine has several advantages for lab experiments, including its high purity and good yields during synthesis. However, 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine can be difficult to work with due to its low solubility in water and some organic solvents. Additionally, 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine has not been extensively studied in vivo, which may limit its potential applications in certain fields.
Direcciones Futuras
There are several future directions for research on 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine, including further investigation of its potential therapeutic applications in neurodegenerative diseases, psychiatric disorders, and other conditions. Additionally, further studies are needed to fully understand the mechanism of action of 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine and its effects on neurotransmitter activity and other physiological processes. Finally, research on the synthesis and properties of 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine derivatives may lead to the development of new and improved compounds with even greater potential for various applications.
Métodos De Síntesis
The synthesis of 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine involves the reaction of 2-bromo pyridine and 5,6,7,8-tetrahydronaphthalene-1-bromoethyne in the presence of a palladium catalyst. This method yields 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine in good yields and high purity, making it suitable for various research applications.
Propiedades
IUPAC Name |
2-[2-(5,6,7,8-tetrahydronaphthalen-1-yl)ethynyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-2-10-17-14(6-1)7-5-8-15(17)11-12-16-9-3-4-13-18-16/h3-5,7-9,13H,1-2,6,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYVDFAUGMTFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2C#CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-dichlorophenyl)methyl]-N-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431571.png)
![2-[(3,4-dichlorophenyl)methyl]-N-([1,3]dioxolo[4,5-b]pyridin-6-ylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431577.png)
![N-[[1-[[2-(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]amino]cyclobutyl]methyl]thieno[3,2-b]furan-5-carboxamide](/img/structure/B7431583.png)
![N-[4-[2-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B7431596.png)
![(4-Methylfuran-3-yl)-[2-[1-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]ethyl]morpholin-4-yl]methanone](/img/structure/B7431598.png)
![5-[(3aS,6aR)-5-(furan-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B7431622.png)
![N-[3-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclobutyl]furan-2-carboxamide](/img/structure/B7431624.png)


![3-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-propylfuran-2-carboxamide](/img/structure/B7431630.png)

![N-cyclopropyl-N-[2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]ethyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7431645.png)
![1-[3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]-2-methylpiperidin-1-yl]-3-(furan-3-yl)propan-1-one](/img/structure/B7431653.png)
